molecular formula C18H15N3O2 B2899176 1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1172903-47-7

1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No.: B2899176
CAS No.: 1172903-47-7
M. Wt: 305.337
InChI Key: GPAQMFWVAYGITB-UHFFFAOYSA-N
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Description

1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1172903-47-7) is a chemical compound of significant interest in medicinal chemistry and drug discovery research, featuring a molecular framework that combines a pyrrolidin-2-one moiety with a 5-phenyl-1,2,4-oxadiazole group. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical development due to its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the pharmacokinetic profile of potential drug candidates . Compounds incorporating this core structure are actively investigated for their interaction with key biological targets. Specifically, derivatives with similar ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) scaffolds have been identified as potent and selective agonists for the G-protein bile acid receptor 1 (GPBAR1), a prominent target for treating metabolic diseases such as type 2 diabetes and obesity . Furthermore, 1,2,4-oxadiazole-containing compounds are widely explored in other therapeutic areas, including as inhibitors for viral proteases and dipeptidyl peptidase-4 (DPP-4) for diabetes management . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-16-11-14(12-21(16)15-9-5-2-6-10-15)17-19-18(23-20-17)13-7-3-1-4-8-13/h1-10,14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAQMFWVAYGITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dieckmann Cyclization of Diethyl 3-Phenylaminopentanedioate

The pyrrolidin-2-one scaffold is accessible via intramolecular cyclization of diesters. Diethyl 3-phenylaminopentanedioate undergoes base-catalyzed Dieckmann cyclization to yield 1-phenylpyrrolidin-2-one. This method, while classical, requires stringent anhydrous conditions and offers moderate yields (60–75%).

Oxidative Cyclization of 4-Phenylaminobutanamide

Alternative routes employ oxidative cyclization of 4-phenylaminobutanamide using Pb(OAc)₄ in acetic acid. This single-step method achieves 68% yield but generates stoichiometric lead waste, limiting scalability.

Formation of the 5-Phenyl-1,2,4-Oxadiazol-3-yl Moiety

Vilsmeier Reagent-Mediated Cyclization

Zarei’s method (Scheme 2,) activates carboxylic acids using Vilsmeier reagent (POCl₃/DMF) for reaction with amidoximes. For example, benzamidoxime reacts with 4-carboxypyrrolidin-2-one derivatives under mild conditions (60°C, 2 h) to form the oxadiazole ring. Yields reach 93% with minimal byproducts.

Reaction Conditions:

  • Activating Agent: Vilsmeier reagent (POCl₃/DMF, 1:1 molar ratio).
  • Solvent: Dichloromethane.
  • Temperature: 60°C.
  • Yield: 87–93%.

Superbase-Promoted One-Pot Synthesis

Baykov et al. developed a room-temperature method using NaOH/DMSO superlative to condense methyl benzoate with amidoximes derived from 4-cyanopyrrolidin-2-one. This approach avoids toxic solvents but requires extended reaction times (4–24 h) and yields 11–90%.

Optimization Data:

Amidoxime Source Reaction Time (h) Yield (%)
4-Cyanopyrrolidin-2-one 12 78
Phenylacetonitrile 24 90

Coupling Strategies for Pyrrolidinone and Oxadiazole

Nucleophilic Substitution at C4 of Pyrrolidinone

4-Bromo-1-phenylpyrrolidin-2-one undergoes SN2 displacement with 5-phenyl-1,2,4-oxadiazol-3-ylthiolate (generated in situ from NaH/THF). This method, adapted from sulfhydryl coupling in, affords 65% yield but risks epimerization at C4.

T3P®-Activated Amide Coupling

The pyrrolidinone’s 4-carboxylic acid derivative reacts with 5-phenyl-1,2,4-oxadiazol-3-amine using T3P® (propylphosphonic anhydride) in EtOAc. This method, inspired by Entry 4 in, achieves 89% yield with 15-minute reaction times at 80°C.

Advantages:

  • No racemization.
  • Compatible with acid-sensitive groups.

Integrated One-Pot Synthesis

Golushko’s tandem reaction (Scheme 4,) combines nitroalkenes, benzonitrile, and 1-phenylpyrrolidin-2-one in TfOH. The superacid mediates both oxadiazole formation and C–H functionalization, yielding the target compound in 85% yield within 10 minutes.

Limitations:

  • Requires acid-resistant substrates.
  • TfOH poses handling challenges.

Mechanochemical Approaches

While no published methods exist for this compound, mechanochemical synthesis (ball milling) of analogous oxadiazoles achieves near-quantitative yields in solvent-free conditions. This green chemistry approach holds promise for future scale-up.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Cost Efficiency Green Metrics
Vilsmeier Activation 93 2 h Moderate Low (POCl₃)
Superbase (NaOH/DMSO) 90 24 h High Moderate
T3P® Coupling 89 0.25 h Low High
Tandem Reaction (TfOH) 85 0.17 h Low Low

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties and biological activity.

    Materials Science: It is used in the development of new materials with specific electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by influencing the production of reactive oxygen species and other signaling molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity References
1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one C₁₈H₁₅N₃O₂ Phenyl, 1,2,4-oxadiazole Antiviral (ZIKV, DENV)
1-Phenyl-4-(4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one C₁₃H₁₂N₄OS Thioxo-triazole Not reported
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline C₂₀H₁₇N₅O Aniline, pyridinylmethyl Potent antiviral (ZIKV EC₅₀: 1.2 µM)
1-(3-Chlorophenyl)-4-(5-(4-methoxyphenethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one C₂₄H₂₂ClN₃O₃ Chlorophenyl, methoxyphenethyl Neuropathic pain therapy (patented)
1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one C₂₁H₂₁N₃O₂ Dimethylphenyl, methylphenyl-oxadiazole Structural analog (no activity data)

Key Findings

Heterocyclic Ring Variations

  • 1,2,4-Triazole vs.
  • Isoxazole vs. Oxadiazole: The isoxazole derivative (e.g., 1-[2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one) shows distinct π-stacking interactions due to altered ring electronics, though its pharmacological relevance remains unstudied .

Substituent Effects

  • Phenyl Modifications : Halogenation (e.g., 3-chlorophenyl in ) enhances lipophilicity and binding to hydrophobic enzyme pockets, as seen in neuropathic pain targets . Methyl groups (e.g., 3,5-dimethylphenyl in ) improve steric fit in viral protease active sites but may reduce solubility.
  • Aniline vs. Pyrrolidinone: The aniline derivative (compound 5d in ) exhibits superior antiviral activity (EC₅₀: 1.2 µM vs. >10 µM for the parent compound), attributed to enhanced π-π interactions with viral NS5 proteins.

Biological Activity

1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound of significant interest due to its potential biological activities. This compound incorporates a pyrrolidinone structure linked to a 1,2,4-oxadiazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The chemical structure of this compound can be represented as follows:

C17H16N4O2\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This structure features a phenyl group and an oxadiazole ring that are crucial for its biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • GPBAR1 Agonism : Recent studies have highlighted the role of oxadiazole derivatives as agonists for the G-protein bile acid receptor 1 (GPBAR1), which is involved in metabolic regulation and inflammation. Compounds similar to this compound have demonstrated the ability to selectively activate GPBAR1 without affecting other bile acid receptors such as FXR and PPARs .
  • Antimicrobial Activity : The incorporation of the pyrrolidinone and oxadiazole structures has been linked to enhanced antibacterial properties. Derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) suggesting potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Immunomodulatory Effects : Some derivatives exhibit immunomodulatory effects by interfering with PD-1/PD-L1 signaling pathways, which are crucial in cancer immunotherapy. Compounds based on similar scaffolds have been reported to enhance immune responses in preclinical models .

Case Studies and Research Findings

Recent research has provided insights into the biological activity of compounds related to this compound:

Study Findings
GPBAR1 Activity Study Compounds showed high selectivity for GPBAR1 and induced pro-glucagon expression in vitro .
Antimicrobial Evaluation Oxadiazole derivatives demonstrated significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .
Immunomodulatory Research Certain derivatives were able to rescue mouse immune cells in PD-L1 inhibition assays .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound derivatives suggest favorable absorption and distribution characteristics. However, detailed studies on toxicity profiles are necessary to ensure safety for therapeutic applications.

Q & A

Q. Optimization Tips :

  • Control reaction temperature (80–120°C) to avoid side products.
  • Use anhydrous solvents to prevent hydrolysis of intermediates.

How can X-ray crystallography resolve the stereochemical configuration of this compound?

Advanced Question
Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
  • Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .
  • Refinement : SHELXL for full-matrix least-squares refinement, analyzing displacement parameters and hydrogen bonding (e.g., O–H···N motifs) .

Q. Key Parameters from Crystallographic Evidence :

ParameterValueReference
Space GroupP1 (triclinic)
Unit Cell (Å)a=13.516, b=14.193, c=14.987
Z4
R-factor<0.05

Challenges : Differentiate cis/trans diastereomers via comparative database surveys (Cambridge Structural Database) and torsion angle analysis .

What spectroscopic techniques are critical for characterizing this compound?

Basic Question

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinone carbonyl at ~175 ppm) .
  • IR : Detect oxadiazole C=N stretches (~1600 cm⁻¹) and lactam C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 388.1425) .

Data Interpretation : Compare experimental shifts with DFT-calculated spectra for validation .

How can density functional theory (DFT) predict the electronic properties of this compound?

Advanced Question
Protocol :

  • Functional Selection : B3LYP hybrid functional with 6-311++G(d,p) basis set for accuracy .
  • Properties Calculated :
    • HOMO-LUMO gaps (predict reactivity).
    • Electrostatic potential maps (nucleophilic/electrophilic sites).
  • Validation : Compare theoretical vs. experimental UV-Vis spectra (TD-DFT) .

Applications : Optimize charge-transfer properties for materials science applications .

How to address contradictions in biological activity data across structural analogs?

Advanced Question
Case Study : Antioxidant activity varies with substituents ():

SubstituentABTS⁺ Scavenging (%)Reference
4-Hydroxy-3-methoxyphenyl92%
Phenyl68%

Q. Resolution Strategies :

  • SAR Analysis : Correlate electron-donating groups (e.g., -OH) with enhanced activity .
  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., DPPH, FRAP).
  • Computational Docking : Identify binding interactions with targets (e.g., Keap1-Nrf2 pathway) .

What purification techniques maximize yield for this compound?

Basic Question

  • Recrystallization : Use ethanol/water (3:1) for high-purity crystals .
  • Chromatography : Silica gel column with gradient elution (hexane → ethyl acetate) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) for enantiomeric separation .

Q. Yield Optimization :

  • Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate).
  • Avoid excessive heating during solvent evaporation.

How to evaluate the pharmacokinetic potential of this compound?

Advanced Question
In Silico Tools :

  • Lipinski’s Rule : Assess logP (<5), molecular weight (<500 Da) .
  • ADMET Prediction : Use SwissADME for bioavailability, CYP450 inhibition .
    In Vitro Assays :
  • Plasma stability (37°C, 24h).
  • Caco-2 permeability for intestinal absorption .

What are common synthetic byproducts, and how are they characterized?

Basic Question

  • Byproducts : Uncyclized intermediates or dimerized oxadiazoles.
  • Detection : LC-MS for mass identification; ¹H NMR for structural analysis .
  • Mitigation : Optimize stoichiometry (1:1.2 for nitrile oxide:alkyne) .

How does substituent position affect crystal packing?

Advanced Question
Analysis via :

  • Phenyl vs. Nitrophenyl : Nitro groups enhance π-π stacking (shorter contact distances: 3.4 Å vs. 3.8 Å) .
  • Hydrogen Bonding : Carbonylic O participates in C=O···H-N motifs, stabilizing triclinic packing .

What in vitro assays are suitable for assessing neuroprotective activity?

Advanced Question
Methods :

  • MTT Assay : Test viability in SH-SY5Y cells under oxidative stress (H₂O₂-induced) .
  • Glutamate Uptake : Radiolabeled [³H]-glutamate in astrocytes .
  • Target Validation : Western blot for BDNF or Nrf2 pathway markers .

Data Interpretation : Compare EC₅₀ values with reference drugs (e.g., rasagiline).

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